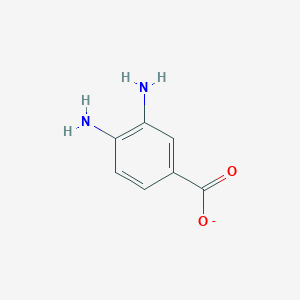

3,4-Diaminobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7N2O2- |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

3,4-diaminobenzoate |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)/p-1 |

InChI Key |

HEMGYNNCNNODNX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 3,4-Diaminobenzoic Acid (CAS 619-05-6)

Core Identity & Strategic Utility in Molecular Engineering

Executive Summary

3,4-Diaminobenzoic acid (3,4-DABA) is a bifunctional aromatic building block that serves as a critical node in two distinct high-value sectors: advanced polymer materials and biopharmaceutical synthesis . Unlike simple anilines, its zwitterionic nature and ortho-diamine functionality allow it to undergo cyclocondensation reactions to form benzimidazoles. This property is exploited to manufacture AB-type Polybenzimidazoles (ABPBI) —materials capable of proton conduction at high temperatures (>100°C)—and to construct Diaminobenzoate (Dbz) safety-catch linkers , which are essential for the synthesis of peptide thioesters and native chemical ligation in drug discovery.

Physicochemical Profile

3,4-DABA exists as a zwitterionic solid, a feature that significantly influences its solubility and reactivity profile. Researchers must account for its amphoteric nature during extraction and purification.

| Property | Data | Expert Note |

| CAS Number | 619-05-6 | Universal identifier for procurement. |

| Molecular Formula | C₇H₈N₂O₂ | MW: 152.15 g/mol .[1] |

| Appearance | White to off-white/brown powder | Darkens upon oxidation/light exposure. Store in dark. |

| Melting Point | ~208–210 °C (dec.) | Decomposes upon melting; avoid prolonged high heat without solvent. |

| pKa Values | pKa₁ ≈ 3.06 (Basic), pKa₂ ≈ 4.85 (Acidic) | Exists as a zwitterion at neutral pH. Soluble in dilute HCl or NaOH. |

| Solubility | DMSO, DMF, MeOH, Dilute Acid/Base | Poor solubility in non-polar organic solvents (DCM, Hexane). |

| Reactivity | Ortho-diamine condensation | Precursor to benzimidazoles via reaction with carboxylic acids or aldehydes. |

Synthetic Architecture & Production

The synthesis of 3,4-DABA is a classic example of functional group manipulation on an aromatic ring, typically starting from 4-aminobenzoic acid (PABA). The pathway requires careful control of regioselectivity during nitration.

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the optimized route from PABA, highlighting the critical reduction step which can be accelerated via microwave irradiation.

Figure 1: Step-wise synthesis of 3,4-Diaminobenzoic acid from PABA. The protection-nitration-deprotection strategy ensures regioselectivity at the 3-position.

Advanced Application: Dbz Resin for Peptide Thioesters

In drug development, specifically for peptide therapeutics, 3,4-DABA is the core component of the Dbz (Diaminobenzoate) safety-catch linker . This technology enables the synthesis of peptide thioesters, which are required for Native Chemical Ligation (NCL) to assemble large proteins or cyclic peptides.

Mechanism of Action

The Dbz linker is stable during Solid Phase Peptide Synthesis (SPPS). Post-synthesis, it is "activated" by acylation. The resulting N-acylurea moiety undergoes an intramolecular nucleophilic attack to form a cyclic benzimidazolinone, expelling the peptide as a thioester (if a thiol is present) or hydrolyzing it.

Expert Protocol: Loading Fmoc-Amino Acids onto 3,4-DABA

Direct coupling of Fmoc-amino acids to 3,4-DABA often suffers from low yields due to self-polymerization or poor solubility. The following protocol utilizes a "One-Step" precipitation method optimized for high throughput.

Reagents:

-

3,4-Diaminobenzoic acid (3,4-DABA)[2]

-

Fmoc-Amino Acid (Fmoc-AA-OH)

-

HATU (Coupling reagent)

-

N-Methylmorpholine (NMM)

-

DMF (Solvent)

Protocol Steps:

-

Preparation: Dissolve Fmoc-AA-OH (1.0 equiv) and HATU (1.0 equiv) in minimal DMF. Activate for 2-5 minutes.

-

Addition: Add 3,4-DABA (1.3 equiv) and NMM (2.0 equiv).

-

Expert Insight: Add 3,4-DABA in portions over 10 minutes. This prevents the high local concentration of diamine that leads to self-coupling/oligomerization.

-

-

Reaction: Stir at room temperature for 60–140 minutes under inert atmosphere (

). -

Quenching & Purification (The "Crash" Method):

-

Pour the reaction mixture into ice water . The excess 3,4-DABA is water-soluble (as a zwitterion/salt), while the Fmoc-AA-Dbz product precipitates.

-

Filter the precipitate.[3]

-

Wash: Resuspend the solid in Dichloromethane (DCM) and stir for 1 hour. Filter again.

-

Why? This removes unreacted Fmoc-AA-OH and non-polar byproducts, leaving pure Fmoc-AA-Dbz-OH.

-

-

Yield: Typically 80–94% purity without column chromatography.

Figure 2: The "Safety-Catch" mechanism of the Dbz linker. The system remains inert until chemically activated, allowing for precise release of peptide thioesters.

Material Science: Poly(2,5-benzimidazole) (ABPBI)

While commercial PBI (Celazole®) is an AA-BB type polymer (made from tetraamine + dicarboxylic acid), 3,4-DABA allows for the synthesis of AB-type PBI .[2]

-

Chemistry: Self-condensation of the carboxylic acid group with the diamine group on the same molecule.

-

Reaction Medium: Polyphosphoric Acid (PPA) or Eaton's Reagent (PP/MsOH).

-

Advantage: ABPBI has a higher density of imidazole groups per unit volume compared to commercial m-PBI. This theoretically leads to higher proton conductivity when doped with phosphoric acid, making it a superior candidate for High-Temperature Proton Exchange Membrane (HT-PEM) fuel cells.

-

Processing: The polymerization solution (in PPA) can be cast directly onto glass substrates to form membranes via the "PPA Process" (Sol-Gel transition), avoiding the need to redissolve the difficult-to-process polymer.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Code | Description | Precaution |

| H315 | Causes skin irritation.[4][5] | Wear nitrile gloves; wash immediately upon contact. |

| H319 | Causes serious eye irritation.[4][5][6] | Use safety goggles.[1] Rinse cautiously with water for 15 min if exposed.[1][6] |

| H335 | May cause respiratory irritation.[5] | Critical: Handle only in a fume hood. The powder is fine and easily inhaled. |

Storage: Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in dark/amber glass).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11952, 3,4-Diaminobenzoic acid. Retrieved from [Link]

-

Chien, M. C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. Retrieved from [Link]

-

Gómez-Romero, P., et al. (2005). Synthesis of Poly(2,5-benzimidazole) (ABPBI) for Use as a Fuel-Cell Membrane. Macromolecular Rapid Communications. Retrieved from [Link]

-

Benicewicz Group (2016). Solution Polymerization of Polybenzimidazole.[7] Journal of Polymer Science Part A. Retrieved from [Link]

Sources

reaction mechanism of 3,4-Diaminobenzoate with alpha-keto acids

Technical Guide: Mechanistic Synthesis of Quinoxalinones from 3,4-Diaminobenzoate and -Keto Acids

Executive Summary

The condensation of this compound (3,4-DABA) with

This guide provides a rigorous mechanistic analysis of the reaction, addressing the critical challenge of regioselectivity inherent to the asymmetric nature of 3,4-DABA. It moves beyond basic synthesis to offer a self-validating protocol designed for high reproducibility in drug development workflows.

Reactant Analysis & Electronic Bias

This compound (The Nucleophile)

Unlike symmetric diamines (e.g., o-phenylenediamine), 3,4-DABA possesses a distinct electronic bias due to the electron-withdrawing carboxyl group (-COOH) at position 1 (relative to the benzene ring).

-

4-Amino Group: Located para to the carboxyl group. While subject to resonance deactivation, it is sterically unhindered.

-

3-Amino Group: Located ortho to the carboxyl group. It experiences significant inductive deactivation and potential steric clash/hydrogen bonding with the adjacent carbonyl oxygen.

Implication: The 4-amino group is generally more nucleophilic . This kinetic difference is the primary driver of regioselectivity during the initial attack on the electrophile.

-Keto Acids (The Electrophile)

These substrates contain two electrophilic centers:

- -Keto Carbon: Highly electrophilic due to the absence of resonance donation (unlike the acid carbonyl) and proximity to the electron-withdrawing carboxyl.

-

Carboxylic Carbon: Less electrophilic; usually requires activation or acts as the site for the second, ring-closing step.

Detailed Reaction Mechanism[1][2]

The reaction proceeds via a condensation-cyclization sequence, often termed the Hinsberg reaction .

Step 1: Protonation & Nucleophilic Attack

The reaction is typically acid-catalyzed. The

Step 2: Carbinolamine to Imine (Schiff Base)

A tetrahedral carbinolamine intermediate forms. Proton transfer and subsequent elimination of water yield the imine (Schiff base) intermediate.

Step 3: Intramolecular Cyclization

The remaining free amine (at position 3) attacks the carboxylic carbonyl of the keto acid moiety. This step is entropically favored due to the formation of a stable six-membered ring.

Step 4: Dehydration & Tautomerization

Loss of a second water molecule finalizes the amide bond. The resulting dihydro-quinoxalinone undergoes tautomerization to form the stable, aromatic quinoxalin-2(1H)-one system.

Regiochemical Outcome

Due to the higher nucleophilicity of the 4-NH

Mechanistic Visualization

Figure 1: Step-wise mechanistic pathway highlighting the kinetic preference for 4-amino attack leading to the 7-carboxy isomer.

Experimental Protocols

Two methodologies are presented: a robust "Classic" method for bulk synthesis and a "Green" method for rapid library generation.

Method A: Classic Reflux (High Reliability)

Best for: Large scale synthesis, gram-scale production.

-

Preparation: Dissolve 3,4-diaminobenzoic acid (1.0 equiv) in absolute ethanol (10 mL/mmol).

-

Addition: Add the appropriate

-keto acid (1.1 equiv). -

Catalysis: Add glacial acetic acid (10% v/v) or a catalytic amount of HCl (conc.).

-

Reaction: Reflux the mixture at 78-80°C for 2–4 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: CHCl

:MeOH 9:1). Look for the disappearance of the diamine spot (low R

-

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter, wash with cold ethanol and diethyl ether.

-

If no solid: Concentrate in vacuo to 20% volume, then add ice-cold water to induce precipitation.

-

-

Purification: Recrystallization from Ethanol/DMF mixtures.

Method B: Microwave-Assisted Aqueous Synthesis (Green)

Best for: Combinatorial chemistry, rapid screening.

-

Mix: Combine 3,4-diaminobenzoic acid (1.0 mmol) and

-keto acid (1.0 mmol) in water (5 mL). -

Catalyst: Add 10 mol% Iodine (

) or use no catalyst (water acts as a dual solvent/catalyst at high T). -

Irradiation: Irradiate at 120°C for 10–20 minutes in a sealed vessel.

-

Isolation: Cool to generate precipitate. Filter and wash with water.

Data Comparison: Method Efficiency

| Parameter | Method A (Reflux) | Method B (Microwave) |

| Solvent | Ethanol/Acetic Acid | Water |

| Time | 3 – 6 Hours | 10 – 20 Minutes |

| Yield (Avg) | 75 – 85% | 85 – 95% |

| Regioselectivity | Moderate | High |

| Scalability | High (Grams to Kilos) | Low (Milligrams) |

Troubleshooting & Optimization

Controlling Regioselectivity

If the reaction yields an inseparable mixture of 6-COOH and 7-COOH isomers:

-

Steric Control: Use sterically bulky esters of the

-keto acid (e.g., ethyl pyruvate instead of pyruvic acid). This slows the initial attack, enhancing thermodynamic control. -

Solvent Polarity: Switching to aprotic solvents (e.g., Toluene with Dean-Stark trap) can alter the transition state energies, sometimes favoring the thermodynamic product.

Characterization (Self-Validation)

-

H NMR: Look for the disappearance of the broad NH

-

IR Spectroscopy: Appearance of strong Carbonyl (C=O) stretches:

-

Acid C=O: ~1680–1700 cm

-

Amide/Lactam C=O: ~1650–1670 cm

-

Applications in Drug Discovery[2][3][4]

The 3,4-DABA derived quinoxalinones are versatile scaffolds. The carboxylic acid handle allows for further diversification (e.g., amide coupling) to generate libraries.

-

Kinase Inhibition: The quinoxalinone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., VEGFR, EGFR).

-

NMDA Antagonists: Substituted quinoxalines (e.g., Licostinel) act on the glycine site of the NMDA receptor, investigated for neuroprotective effects in stroke.

-

Aldose Reductase Inhibitors: The carboxylic acid moiety is crucial for binding to the active site of aldose reductase, a target for diabetic complications.

Figure 2: Therapeutic utility of the quinoxalinone scaffold.

References

-

Ajani, O. O., et al. (2023). "Methods of Preparation of Quinoxalines." Encyclopedia. Available at: [Link]

- Pereira, J. A., et al. (2015). "Quinoxaline, its derivatives and applications: A State of the Art Review." European Journal of Medicinal Chemistry.

-

Fathi, J., & Sardarian, A. R. (2020).[1][2] "Recent advances in the transition-metal-free synthesis of quinoxalines." Heliyon. Available at: [Link]

-

Galal, S. A., et al. (2019).[3] "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." Molecules. Available at: [Link]

-

Narsaiah, V., et al. (2013).[4] "A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine." Organic Communications. Available at: [Link]

An In-depth Technical Guide to the Reactivity of 3,4-Diaminobenzoate's Functional Groups

<

Abstract

3,4-Diaminobenzoic acid (3,4-DABA) and its ester derivatives, such as methyl 3,4-diaminobenzoate, are highly versatile building blocks in organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] This guide provides an in-depth analysis of the reactivity of the constituent functional groups—the two amino groups and the carboxylate/ester function—highlighting the delicate interplay that governs their chemical behavior. We will explore the causality behind experimental choices for selective functionalization, provide self-validating protocols for key transformations, and offer insights into the strategic application of this molecule in the development of complex chemical entities.

Core Molecular Architecture and Intrinsic Reactivity

3,4-Diaminobenzoic acid is a benzene ring substituted with a carboxylic acid group and two amino groups at the 3 and 4 positions.[2] This ortho-arrangement of the amino groups is a critical structural feature that dictates much of its unique reactivity, particularly in the formation of heterocyclic systems.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective utilization.

| Property | 3,4-Diaminobenzoic Acid | Methyl this compound |

| Molecular Formula | C₇H₈N₂O₂[2][3] | C₈H₁₀N₂O₂[4][5] |

| Molecular Weight | 152.15 g/mol [2] | 166.18 g/mol [5] |

| Appearance | Off-white to light brown crystalline solid[2] | White to off-white solid[4] |

| Melting Point | ~256 °C (with decomposition)[2] | 105-110 °C[5] |

| Solubility | Moderately soluble in water; soluble in polar solvents[2] | Soluble in polar solvents like water and alcohols[4] |

Data compiled from various chemical suppliers and databases.[2][3][5]

In the solid state, 3,4-diaminobenzoic acid exists as a zwitterion, with the proton of the carboxylic acid group transferred to the meta-positioned amino group.[6] This has implications for its solubility and reactivity in different solvent systems.

Reactivity of the Amino Groups

The two amino groups are the primary sites of nucleophilic reactivity. Their ortho-positioning allows for concerted or sequential reactions that are pivotal for the synthesis of five- and six-membered heterocyclic rings.

Reactivity of the Carboxylic Acid/Ester Group

The carboxylic acid group is amenable to standard transformations such as esterification, amide bond formation, and reduction. The corresponding ester, typically the methyl or ethyl ester, is often used to temporarily protect the carboxylic acid and enhance solubility in organic solvents.[4][7]

Key Transformations and Mechanistic Considerations

The strategic manipulation of the functional groups of this compound is central to its utility. This section details the most important reactions, the rationale behind the chosen conditions, and step-by-step protocols.

Benzimidazole and Quinoxaline Formation: The Power of the Ortho-Diamine

The ortho-diamine moiety is a privileged scaffold for the synthesis of benzimidazoles and quinoxalines, which are common motifs in biologically active molecules.[8]

2.1.1. Benzimidazole Synthesis

The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) leads to the formation of benzimidazoles.[9] The reaction with aldehydes typically proceeds via an oxidative condensation.

Conceptual Workflow for Benzimidazole Synthesis:

Caption: Oxidative condensation of 3,4-diaminobenzoic acid with an aldehyde.

Protocol: Synthesis of 2-Aryl-benzimidazole-5(6)-carboxylic acids [9]

-

Reactant Preparation: Dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Aldehyde Addition: Add the desired aromatic aldehyde (1 equivalent) to the solution.

-

Catalyst Introduction: Introduce a catalytic amount of an oxidizing agent, such as cupric ion (e.g., from copper(II) acetate).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be further purified by recrystallization.

Causality: The choice of an oxidative catalyst is crucial for the final aromatization step to form the benzimidazole ring. The use of a protic solvent facilitates the initial Schiff base formation.

2.1.2. Quinoxaline Synthesis

Condensation with 1,2-dicarbonyl compounds yields quinoxalines. This reaction is often performed under acidic conditions to facilitate the initial nucleophilic attack and subsequent dehydration steps.

Experimental Workflow for Quinoxaline Synthesis:

Caption: General workflow for the synthesis of quinoxaline derivatives.

Selective N-Acylation and Amide Coupling

The presence of two amino groups with different steric and electronic environments allows for the possibility of selective functionalization. The meta-amino group is generally more reactive than the para-amino group due to electronic effects. However, achieving high selectivity can be challenging.

Protocol: Mono-N-Acylation using a Coupling Agent [10]

-

Carboxylic Acid Activation: In a flask, dissolve the Fmoc-protected amino acid (1 equivalent) and a coupling agent such as HATU (1.2 equivalents) in an aprotic solvent like DMF.

-

Base Addition: Add a non-nucleophilic base, for example, N-methylmorpholine (NMM) (2 equivalents).

-

Diaminobenzoate Addition: Slowly add a solution of 3,4-diaminobenzoic acid (1.3 equivalents) to the activated carboxylic acid solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress.

-

Purification: Upon completion, the product can often be precipitated by pouring the reaction mixture into ice water. Further purification can be achieved by washing with appropriate solvents.[10]

Causality: The use of coupling reagents like HATU or HBTU activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[10][11] The choice of stoichiometry is critical to favor mono-acylation.

Esterification and Transesterification

The carboxylic acid of 3,4-DABA can be esterified under standard Fischer esterification conditions. Alternatively, transesterification reactions can be employed with the corresponding aminobenzoate esters.[12]

Protocol: Methyl Esterification of 3,4-Diaminobenzoic Acid [13]

-

Dissolution: Dissolve 3,4-diaminobenzoic acid in methanol.

-

Acid Catalyst: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂).

-

Heating: Remove the ice bath and heat the mixture at a moderate temperature (e.g., 45°C) overnight.

-

Neutralization and Extraction: Cool the reaction mixture and pour it into water. Neutralize with a base like potassium carbonate and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the organic extracts and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.[13]

Decarboxylation: A Potential Side Reaction

Aromatic carboxylic acids can undergo decarboxylation at high temperatures, a reaction that can be a significant side pathway in certain synthetic routes.[7][14] This is particularly relevant in high-temperature water (HTW) synthesis of quinoxalines from 3,4-diaminobenzoic acid.[7][14] To circumvent this, the more thermally stable methyl this compound can be used, with a final ester hydrolysis step to yield the desired carboxylic acid.[7]

Applications in Drug Development and Materials Science

The versatile reactivity of this compound makes it a valuable precursor for a wide range of applications.

-

Pharmaceuticals: It is a key intermediate in the synthesis of antibacterial, antifungal, and anticancer compounds.[2] Its structural similarity to p-aminobenzoic acid (PABA) also makes it a subject of interest in vitamin-related chemistry.[2]

-

Heterocyclic Chemistry: As demonstrated, it is a cornerstone for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many bioactive molecules.[2][15]

-

Polymer Science: The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of specialty polymers and coatings.[2]

-

Dye Industry: The amino groups can be diazotized and coupled to form azo dyes.[2]

Conclusion

This compound is a molecule of significant synthetic utility, owing to the distinct yet cooperative reactivity of its amino and carboxylate functionalities. A thorough understanding of the factors governing these reactions, including steric effects, electronic properties, and reaction conditions, is paramount for its successful application. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and scientists to harness the full potential of this versatile building block in their synthetic endeavors.

References

- The Versatility of 3,5-Diaminobenzoic Acid in Custom Synthesis Projects. Google Cloud.

- CAS 36692-49-6: Methyl 3,4-diaminobenzo

- A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Srini Chem.

- Synthesis of 3,4-diaminobenzoic acid under microwave irradiation.

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Tem. Who we serve.

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature W

- 3,4-Diaminobenzoic acid. ChemicalBook.

- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC.

- 3,4-Diaminobenzoic acid | C7H8N2O2. PubChem.

- Methyl 3,4-diaminobenzo

- Electronic Supplementary Inform

- US7547798B2 - Process for preparing aminobenzoate esters.

- Benzimidazole(s)

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. srinichem.com [srinichem.com]

- 3. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 36692-49-6: Methyl this compound | CymitQuimica [cymitquimica.com]

- 5. 3,4-二氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hepatochem.com [hepatochem.com]

- 12. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Diaminobenzoic Acid: A Technical Guide to its History, Synthesis, and Applications

Topic: Discovery, History, and Technical Synthesis of 3,4-Diaminobenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Diaminobenzoic acid (3,4-DABA; CAS 619-05-6) is a critical aromatic intermediate characterized by vicinal amine functionality on a benzoic acid scaffold. Historically pivotal in establishing the structural orientation of benzene derivatives, it has evolved into a cornerstone monomer for high-performance polymers, specifically polybenzimidazoles (PBI), and a precursor for benzimidazole-based pharmacophores. This guide analyzes its historical genesis, synthetic evolution, and modern application in materials science and medicinal chemistry.[1]

Historical Genesis: The Structural Probe

The "Benzene Problem" and Peter Griess (1870s)

The discovery of 3,4-DABA is inextricably linked to the "orientation problem" of the late 19th century—the challenge of determining the relative positions (ortho, meta, para) of substituents on the benzene ring.

While August Kekulé proposed the benzene ring structure in 1865, experimental verification of isomerism remained elusive. Peter Griess , a German chemist pioneering diazo chemistry, utilized diaminobenzoic acids as chemical logic gates to solve this.

-

The Logic: Griess reasoned that decarboxylation (removal of -COOH) of the six possible diaminobenzoic acid isomers would yield the three isomeric phenylenediamines (diaminobenzenes).[2]

-

The Result: 3,4-DABA yields o-phenylenediamine upon decarboxylation. By correlating the precursor acid to the known diamine product, Griess and contemporaries like Koerner helped cement the structural theory of aromatic substitution.

The Polymer Age: Marvel and Vogel (1961)

The molecule remained a laboratory curiosity until the Space Age. In 1961 , Carl Shipp Marvel and Herward Vogel at the University of Illinois synthesized the first fully aromatic polybenzimidazoles (PBI). They demonstrated that condensation of aromatic tetraamines (like 3,3'-diaminobenzidine) with dicarboxylates yielded polymers with exceptional thermal stability. 3,4-DABA emerged as a crucial "AB-monomer" capable of self-polymerization to form poly(2,5-benzimidazole), a variant of the classic PBI structure.

Synthetic Evolution and Methodology

The synthesis of 3,4-DABA relies on establishing the vicinal diamine motif. The most robust industrial and laboratory route proceeds via the nitration of 4-aminobenzoic acid (PABA) derivatives.

Mechanistic Pathway

The synthesis faces a regioselectivity challenge: directing the incoming nitro group to the 3-position.

-

Protection: The amine of PABA is acetylated to protect it from oxidation and to modulate its directing power (though -NHAc is still ortho/para directing, steric hindrance and conditions favor the 3-position relative to the acid group).

-

Nitration: Electrophilic aromatic substitution introduces the nitro group at the 3-position.

-

Deprotection & Reduction: Hydrolysis removes the acetyl group, followed by reduction of the nitro group to an amine.

Visualization of Synthesis Logic

The following diagram illustrates the standard synthetic workflow and the critical branching point for PBI formation.

Caption: Step-wise synthesis of 3,4-DABA from PABA and subsequent polymerization to PBI.

Technical Protocol: Laboratory Synthesis

Objective: Preparation of high-purity 3,4-Diaminobenzoic Acid. Scale: 0.1 mol basis.

Reagents & Equipment

-

Precursors: 4-Aminobenzoic acid (PABA), Acetic anhydride, Fuming Nitric acid.

-

Reducing Agents: 10% Pd/C catalyst (Hydrogenation) or Iron powder/HCl (Classical).

-

Solvents: Glacial acetic acid, Ethanol, Water.[3]

-

Equipment: 3-neck round bottom flask, reflux condenser, hydrogenation apparatus (Parr shaker).

Step-by-Step Methodology

Phase 1: Protection and Nitration

-

Acetylation: Dissolve 13.7g (0.1 mol) PABA in 50 mL glacial acetic acid. Add 11 mL acetic anhydride dropwise. Reflux for 2 hours. Pour into ice water to precipitate 4-acetamidobenzoic acid . Yield: ~95%.

-

Nitration: Suspend the dry acetylated product in 40 mL concentrated sulfuric acid at 0°C. Add a mixture of fuming nitric acid (4.5 mL) and sulfuric acid (4.5 mL) dropwise, maintaining temp < 10°C. Stir for 1 hour. Pour onto crushed ice. Filter the yellow precipitate (3-nitro-4-acetamidobenzoic acid ).

Phase 2: Hydrolysis and Reduction

-

Hydrolysis: Reflux the nitro-intermediate in 100 mL 20% HCl for 3 hours. The solution will clear as the acetyl group is removed. Cool to precipitate 3-nitro-4-aminobenzoic acid (Red/Orange crystals).

-

Catalytic Hydrogenation (Preferred):

-

Dissolve 3-nitro-4-aminobenzoic acid in ethanol (100 mL).

-

Add 0.5g 10% Pd/C catalyst.

-

Pressurize with H₂ (30-50 psi) in a Parr shaker for 4 hours at RT.

-

Validation: Monitor TLC for disappearance of the yellow nitro compound spot.

-

Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.

-

Crystallization: Recrystallize from water containing a trace of sodium bisulfite (to prevent oxidation).

-

Product Characterization:

-

Appearance: Off-white to light brown crystalline solid.

-

Melting Point: ~256°C (with decomposition).

-

Storage: Store under inert atmosphere (Argon/Nitrogen); sensitive to air oxidation (turns dark brown).

Applications in Materials & Drug Development

Polybenzimidazoles (PBI)

3,4-DABA serves as an AB-monomer. Unlike AA-BB polymerization (diamine + diacid), 3,4-DABA contains both functionalities, allowing self-condensation.

-

Mechanism: The carboxylic acid group reacts with the ortho-diamine of a neighboring molecule.

-

Properties: The resulting polymer exhibits extreme thermal stability (Tg > 400°C) and chemical resistance, used in firefighter gear and proton exchange membranes (PEM) for fuel cells.

Benzimidazole Scaffolds in Pharma

The ortho-diamine motif is a "privileged structure" for synthesizing benzimidazoles, a core pharmacophore in:

-

Angiotensin II Receptor Blockers (ARBs): E.g., Telmisartan analogs.

-

Anthelmintics: Benzimidazole derivatives.

Quantitative Data: Polymer Properties

The table below compares PBI derived from 3,4-DABA (AB-PBI) versus standard PBI (DAB + Isophthalic acid).

| Property | AB-PBI (from 3,4-DABA) | Standard PBI (Celazole®) | Significance |

| Monomer Type | AB (Self-condensing) | AA-BB (Tetraamine + Diacid) | AB type simplifies stoichiometry control. |

| Glass Transition (Tg) | ~450°C | 427°C | Higher rigidity in AB-type backbone. |

| Acid Doping Level | High | High | Critical for Fuel Cell conductivity. |

| Solubility | Low (H2SO4, DMAc) | Low (DMAc, DMSO) | Difficult processing is a trade-off for stability. |

Chemical Reactivity: The Benzimidazole Cyclization

The defining reaction of 3,4-DABA is the Phillip's-type condensation with carboxylic acids or aldehydes to form benzimidazoles.

Caption: Mechanism of benzimidazole formation from 3,4-DABA.

References

-

Griess, P. (1872). "Ueber die Phenylendiamine." Berichte der deutschen chemischen Gesellschaft, 5(1), 192-202. Link

-

Vogel, H., & Marvel, C. S. (1961).[4][5] "Polybenzimidazoles, new thermally stable polymers."[4] Journal of Polymer Science, 50(154), 511-539. Link

-

Lysenko, Z. (1986). "Preparation of 3-amino-4-hydroxybenzoic acids." European Patent Application EP0206635A1. Link

-

Chung, T. S. (1997).[6] "A critical review of polybenzimidazoles." Journal of Macromolecular Science, Part C: Polymer Reviews, 37(2), 277-301. Link

-

Donahue, M. G., et al. (2018). "Synthesis of [13C6]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles." Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Derivatization of Sialic Acids with 3,4-Diaminobenzoate (3,4-DABA)

This Application Note is structured as a comprehensive technical guide for the derivatization and analysis of sialic acids using 3,4-Diaminobenzoate (3,4-DABA) . While DMB (1,2-diamino-4,5-methylenedioxybenzene) is the most ubiquitous reagent, 3,4-DABA represents a distinct, cost-effective, and chemically robust alternative that follows the same fundamental quinoxalinone chemistry but yields derivatives with unique spectral and electrochemical properties.

Executive Summary

Sialic acids are critical biomarkers for cellular recognition, stability of biotherapeutics, and disease progression (e.g., cancer metastasis). Accurate quantification requires release from glycoconjugates followed by derivatization to enhance sensitivity. This guide details the protocol for using This compound (3,4-DABA) . Unlike the light-sensitive DMB reagent, 3,4-DABA offers robust stability and forms highly fluorescent quinoxalinone derivatives with

Scientific Mechanism

The core of this protocol is the condensation reaction between the vicinal diamine groups of 3,4-DABA and the

Reaction Pathway

Under acidic conditions and heat, the

Key Chemical Advantages:

-

Selectivity: The reaction is highly specific to

-keto acids (sialic acids, pyruvate, -

Stability: The resulting quinoxalinone ring is chemically stable, allowing for longer autosampler residence times compared to DMB derivatives.

Mechanism Diagram

[1][2]

Materials & Reagents

Reagent Preparation Table

| Reagent | Concentration | Preparation Instructions | Storage |

| Derivatization Solvent | 0.1 - 1.0 M HCl | Dilute concentrated HCl in HPLC-grade water. | Room Temp |

| 3,4-DABA Solution | 7.0 mM | Dissolve 10.6 mg 3,4-Diaminobenzoic acid in 10 mL of the Derivatization Solvent. Sonicate if necessary. | Freshly Prepared (Protect from light) |

| Hydrolysis Buffer | 2.0 M Acetic Acid | Dilute Glacial Acetic Acid in water. | Room Temp |

| Stop Solution | 0.2 M NaOH | Dissolve NaOH pellets in water. | Room Temp |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 6.0) | Adjust pH with dilute phosphoric acid/KOH. Filter (0.2 µm). | 4°C (1 week) |

| Mobile Phase B | Acetonitrile / Methanol (50:50) | Mix HPLC-grade solvents. | Room Temp |

Critical Note: 3,4-DABA is susceptible to slow oxidation. Always prepare the derivatization solution fresh on the day of analysis.

Experimental Protocol

Workflow Overview

The process involves three distinct phases: Release (hydrolysis), Derivatization (labeling), and Separation (HPLC).

Detailed Step-by-Step Procedure

Step 1: Sialic Acid Release (Hydrolysis)

Sialic acids are terminal sugars and must be released from the glycan chain before derivatization.

-

Aliquot sample containing 10–50 µg of glycoprotein into a screw-cap vial.

-

Add 100 µL of 2.0 M Acetic Acid .

-

Incubate at 80°C for 2 hours .

-

Note: Stronger acids (e.g., 0.1 M TFA) can be used (80°C, 1h) but may degrade O-acetylated sialic acids. Acetic acid is milder.

-

-

Cool the sample.

-

Critical Step: Dry the sample completely using a SpeedVac or lyophilizer to remove the acetic acid, which can interfere with the derivatization pH.

Step 2: Derivatization Reaction

-

Reconstitute the dried sample in 100 µL of freshly prepared 3,4-DABA Solution (7 mM in 0.1 M HCl).

-

Seal the vial tightly to prevent evaporation.

-

Incubate at 60°C for 2.5 hours in a heating block.

-

Optimization: Time can be extended to 3 hours for maximum yield, but 2.5 hours typically reaches >95% completion.

-

-

Cool the reaction mixture to 4°C in an ice bath.

-

(Optional) Filter through a 0.22 µm membrane if particulates are visible.

Step 3: HPLC Analysis

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm). A high-carbon load column is recommended for retaining polar quinoxalinones.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection (Fluorescence):

-

Excitation: 315 nm (Range 310–320 nm)

-

Emission: 420 nm (Range 410–430 nm)

-

Note: These wavelengths differ from DMB (Ex 373/Em 448). Ensure your detector is set correctly for the benzoate derivative.

-

-

Gradient Profile:

-

0-5 min: 10% B (Isocratic hold)

-

5-20 min: 10% -> 40% B (Linear Gradient)

-

20-25 min: 40% -> 80% B (Wash)

-

25-30 min: 10% B (Re-equilibration)

-

Data Analysis & Interpretation

Chromatographic Profile

-

Neu5Gc (N-glycolylneuraminic acid): Elutes earlier due to the extra hydroxyl group (more polar).

-

Neu5Ac (N-acetylneuraminic acid): The major peak in human samples.

-

Reagent Peaks: Excess 3,4-DABA typically elutes in the void volume or very early. The quinoxalinone derivatives are more hydrophobic and retain on the C18 column.

Quantification

Calculate the concentration using the external standard method:

Ensure calibration curves (0.5 µM to 100 µM) are linear (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peaks Detected | Incorrect Wavelengths | Confirm Ex 315 nm / Em 420 nm. (Do not use DMB wavelengths). |

| Low Sensitivity | Incomplete Hydrolysis | Ensure acid removal (drying step) was complete; residual acid alters pH. |

| High Background | Oxidized Reagent | Use freshly prepared 3,4-DABA. Reagent solution should be pale, not dark brown. |

| Peak Tailing | Column Aging / pH | Check Mobile Phase pH (6.0). Replace C18 column if backpressure is high. |

References

-

Hess, H. H., & Rolde, E. (1964). Fluorometric assay of sialic acid in brain gangliosides. Journal of Biological Chemistry, 239, 3215-3220. (Foundational chemistry for diaminobenzoic acid derivatization). Link

-

Hara, S., et al. (1989). Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 490, 13-19. (Establishes 3,4-DABA/OPD reaction conditions for alpha-keto acids). Link

-

Klein, A., et al. (1997). New sialic acid derivatives for the quantification of sialic acids by HPLC. Glycobiology, 7(3), 421-432. (Comparison of derivatization agents). Link

-

Kakehi, K., et al. (2002). Analysis of sialic acids by high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 966(1-2), 1-22. (Review of DMB and related diamine methods). Link

-

Sigma-Aldrich. (2023). 3,4-Diaminobenzoic acid Product Specification and Safety Data Sheet. Link

Author's Note: While DMB is the industry standard for high-throughput sialic acid profiling due to its low detection limits, 3,4-DABA remains a powerful tool, particularly when cost is a factor or when specific electrochemical properties of the benzoate derivative are required for downstream biosensor applications.

Application Note: High-Fidelity Synthesis of Peptide Thioesters via the 3,4-Diaminobenzoate (Dawson) Linker

Executive Summary

The use of 3,4-diaminobenzoic acid (Dbz) —specifically its derivative 3-amino-4-(methylamino)benzoic acid (MeDbz) —represents the industry standard for synthesizing peptide thioesters using Fmoc chemistry. Historically, peptide thioesters were accessible primarily via Boc-SPPS, which required hazardous HF cleavage. The Dbz system functions as a "safety-catch" linker: it remains stable and unreactive during peptide chain assembly but is activated post-synthesis to form an electrophilic N-acylurea (Nbz) moiety. This Nbz species undergoes rapid thiolysis to generate the thioester required for Native Chemical Ligation (NCL).[1]

This guide details the optimized protocol for utilizing the MeDbz linker, focusing on preventing common side reactions such as over-acylation and premature hydrolysis.

Mechanism of Action: The "Safety-Catch" Principle

The core utility of the Dbz linker lies in its ability to switch from a passive amide to an active acyl donor.

Mechanistic Workflow

-

Assembly: The peptide is coupled to the aniline amine of the linker. The secondary amine (in MeDbz) or protected amine (in Dbz) prevents branching.

-

Activation: Post-assembly, the free amine on the linker is acylated with p-nitrophenyl chloroformate.

-

Cyclization: Basic treatment induces nucleophilic attack by the amide nitrogen onto the carbamate, expelling p-nitrophenol and forming the cyclic N-acylurea (Nbz).

-

Thiolysis: The Nbz moiety is reactive toward thiols, generating the peptide thioester.

Mechanistic Diagram

Figure 1: The conversion of the passive Dbz amide into the reactive Nbz thioester precursor.

Critical Reagent Selection

The choice of starting material dictates the purity of the final product.

| Reagent Variant | Description | Recommendation |

| Fmoc-Dbz-OH | The original linker. Contains two primary amines. | Not Recommended. High risk of "branching" (double acylation) during SPPS, leading to complex mixtures. |

| Fmoc-MeDbz-OH | N-methylated derivative. | Highly Recommended. The methyl group sterically hinders the second amine, preventing acylation during chain elongation. |

| Pre-loaded Resin | Fmoc-Gly-MeDbz-Rink Amide | Ideal. Eliminates the difficult first coupling step of the amino acid to the aniline linker. |

Experimental Protocols

Protocol A: Resin Loading (If not using pre-loaded resin)

Context: Coupling the first amino acid to the aniline group of the Dbz linker is sluggish due to the low nucleophilicity of the aromatic amine.

-

Resin Selection: Use Rink Amide ChemMatrix or PEGA resin (0.4–0.5 mmol/g) for optimal swelling in NCL buffers later.

-

Linker Coupling:

-

Swell resin in DCM (20 min).

-

Coupling: Fmoc-MeDbz-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

-

Reaction time: 2 hours. Perform a second coupling if the Kaiser test is positive (though Kaiser is often unreliable for anilines; Chloranil test is preferred).

-

-

First Amino Acid Coupling (Critical Step):

-

Deprotect Fmoc (20% Piperidine/DMF).[2]

-

Use a symmetric anhydride or acid chloride method for the first residue (especially for steric bulk like Val/Ile).

-

Standard:Fmoc-AA-OH (5 eq), HATU (5 eq), DIEA (10 eq). Double couple for 1 hour each.

-

Protocol B: Peptide Elongation & Activation

Context: Standard Fmoc SPPS is performed.[1][3][4] The activation step converts the stable linker into the reactive Nbz form.[5]

-

Chain Assembly: Perform standard Fmoc synthesis. Ensure the N-terminal Fmoc is removed or replaced with an N-terminal acetyl/Boc group if the peptide is to be used in NCL (to prevent cyclization/polymerization).

-

Washing: Wash resin thoroughly with DCM (5x) to remove all traces of DMF/Piperidine.

-

Activation (Acylation):

-

Prepare a solution of p-nitrophenyl chloroformate (5 eq) in DCM.

-

Add Pyridine (5 eq) strictly after the chloroformate solution is in contact with the resin to minimize exotherms.

-

Agitate for 45–60 minutes at Room Temp.

-

Checkpoint: The resin should turn bright yellow (release of p-nitrophenol is not yet occurring, but the reagent is yellow).

-

-

Cyclization (Nbz Formation):

-

Wash resin with DCM (3x) and DMF (3x).

-

Treat resin with 0.5 M DIEA in DMF for 30 minutes.

-

Observation: The solution will turn intense yellow due to the release of p-nitrophenolate.

-

Wash with DMF, then DCM.

-

Protocol C: Cleavage & Thiolysis

Context: The Nbz-peptide is cleaved from the resin and converted to a thioester.[5]

-

Resin Cleavage:

-

Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

-

Precipitate in cold diethyl ether.

-

Note: The product at this stage is the Peptide-Nbz (N-acylurea). It is stable in acidic lyophilization but hydrolytically unstable at pH > 6.

-

-

Thiolysis (Conversion to Thioester):

-

Dissolve the crude Peptide-Nbz in ligation buffer (6M GnHCl, 200mM Phosphate, pH 7.0).

-

Add MPAA (4-mercaptophenylacetic acid) or MESNa at 200 mM.

-

Adjust pH to 7.0–7.2.

-

Reaction: The Nbz group is displaced by the thiol within 1–4 hours.

-

Purification: Purify the resulting peptide thioester via RP-HPLC immediately.

-

Troubleshooting & Optimization

The following table summarizes common failure modes and their specific chemical remedies.

| Issue | Root Cause | Solution |

| Branching / Multi-acylation | Reaction at the secondary aniline during elongation. | Switch from Dbz to MeDbz (methylated linker). |

| Incomplete Thiolysis | Steric hindrance at the C-terminus (e.g., Val-Nbz, Pro-Nbz). | Increase thiol concentration to 500mM; use aryl thiols (MPAA) instead of alkyl thiols (MESNa) for faster kinetics. |

| Hydrolysis of Nbz | High pH exposure during workup or long storage in aqueous buffer. | Store Peptide-Nbz as a lyophilized powder. Perform thiolysis immediately before NCL. Keep pH < 7.5. |

| Aspartimide Formation | Base-catalyzed ring closure of Asp-Gly or Asp-Ser sequences. | Add 0.1M HOBt to the Piperidine deprotection solution during SPPS. |

Workflow Visualization

Figure 2: End-to-end workflow for generating peptide thioesters using the MeDbz linker.

References

-

Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation. Angewandte Chemie International Edition. Link

-

Mende, F., Behnke, T., & Seitz, O. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.[6] ACS Omega. Link

-

Mendez, et al. (2022). A versatile o-aminoanilide linker for native chemical ligation. RSC Chemical Science. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

- 1. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. chempep.com [chempep.com]

quantitative analysis of N-acetylneuraminic acid with 3,4-Diaminobenzoate

Executive Summary

This Application Note details the protocol for the high-sensitivity quantitative analysis of N-acetylneuraminic acid (Neu5Ac), the predominant form of sialic acid, using 3,4-Diaminobenzoic acid (3,4-DABA) .

While the Thiobarbituric Acid (TBA) assay (Warren method) has historically been the colorimetric standard, it suffers from low specificity and interference from DNA/RNA degradation products. The 3,4-DABA method utilizes the specific reaction between ortho-diamines and

Scientific Principle & Mechanism

The core of this assay is the condensation reaction between the

Chemical Causality:

-

Acid Catalysis: The reaction proceeds in dilute acid (typically HCl or acetic acid), which protonates the ketone oxygen of Neu5Ac, making it susceptible to nucleophilic attack.

-

Nucleophilic Attack: The diamine groups of 3,4-DABA attack the ketone and the adjacent carboxyl group of Neu5Ac.

-

Ring Closure: This double condensation results in the formation of a stable, highly conjugated quinoxaline ring . The carboxylic acid group on the 3,4-DABA ring remains, conferring solubility and shifting the fluorescence spectrum.

-

Specificity: Unlike TBA, which reacts with various oxidized sugars, 3,4-DABA is specific to

-keto acids (e.g., Neu5Ac, KDN, Pyruvate). HPLC separation is required to distinguish Neu5Ac from endogenous pyruvate.

Figure 1: Reaction Mechanism & Workflow

Caption: Mechanism of Neu5Ac derivatization with 3,4-DABA forming a fluorescent quinoxaline.

Materials & Reagents

Critical Quality Attributes (CQA): Use HPLC-grade solvents and low-fluorescence background water (Milli-Q).

| Reagent | Specification | Purpose |

| 3,4-Diaminobenzoic Acid (3,4-DABA) | >97% Purity (Sigma/Merck) | Derivatizing Agent. Note: Ensure it is the 3,4- isomer (ortho), not 3,5-. |

| N-Acetylneuraminic Acid (Neu5Ac) | Quantitative Standard | Calibration.[1] |

| Hydrochloric Acid (HCl) | 0.1 M and 2.0 M | Hydrolysis and Reaction Solvent. |

| Reagent Grade | Reducing agent to prevent oxidation of the diamine. | |

| Sodium Dithionite | Optional | Alternative reducing agent for solution stability. |

| HPLC Mobile Phase | Acetonitrile / Methanol / Water | Gradient elution. |

Experimental Protocol

Phase 1: Sample Preparation (Hydrolysis)

Sialic acids are usually terminal sugars on glycoconjugates. They must be released (hydrolyzed) before derivatization.

-

Enzymatic Release (Recommended for Glycoproteins):

-

Incubate sample (10-100 µg protein) with Neuraminidase (e.g., Arthrobacter ureafaciens) in 50 mM Sodium Acetate buffer (pH 5.0) at 37°C for 2-4 hours.

-

Why: Preserves O-acetyl groups on sialic acids which are destroyed by strong acid.

-

-

Acid Hydrolysis (For Total Sialic Acid):

-

Add 2.0 M Acetic Acid to the sample (final conc. 2M).

-

Incubate at 80°C for 3 hours.

-

Why: Mild acid releases Neu5Ac without degrading the sugar ring. Avoid strong mineral acids (H2SO4) which cause de-N-acetylation.

-

Phase 2: Derivatization Reaction

This step forms the fluorescent quinoxaline.

-

Reagent Preparation (DABA Solution):

-

Dissolve 3,4-Diaminobenzoic acid to a concentration of 7 mM in 0.1 M HCl .

-

Add

-mercaptoethanol (1% v/v) to prevent auto-oxidation of the amine groups (which turns the solution brown/black). -

Storage: Prepare fresh. Light sensitive.

-

-

Reaction:

-

Mix 100 µL of Hydrolyzed Sample (or Standard) with 100 µL of DABA Solution .

-

Seal tightly (screw cap).

-

Incubate at 60°C for 2.5 hours in a heating block.

-

Cooling: Stop reaction by placing vials on ice for 5 minutes.

-

-

Filtration:

-

Filter through a 0.22 µm PVDF membrane before HPLC injection to remove any protein precipitates.

-

Phase 3: HPLC Separation & Detection

Separation is required to remove excess reagent and separate Neu5Ac from other

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm). A C18 column provides sufficient hydrophobic retention for the aromatic quinoxaline derivative.

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (or TFA).

-

Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

-

-

Gradient:

-

0-5 min: 10% B (Isocratic hold to elute excess reagent salts).

-

5-25 min: 10% -> 40% B (Linear gradient).

-

25-30 min: 40% -> 90% B (Wash).

-

-

Flow Rate: 1.0 mL/min.

-

Detection (Fluorescence):

-

Excitation: 340 nm (Range 330-350 nm)

-

Emission: 430 nm (Range 410-450 nm)

-

Note: Perform a spectral scan on your specific system using a high-concentration standard to identify the

for the Neu5Ac-3,4-DABA derivative, as solvent pH can shift these peaks.

-

Data Analysis & Validation

Quantification Strategy

Calculate the concentration of Neu5Ac in samples using the external standard method.

Table 1: HPLC System Suitability Parameters

| Parameter | Acceptance Criteria | Rationale |

|---|

| Linearity (

Calculation:

Troubleshooting Guide

-

High Background/Noise: The 3,4-DABA reagent is light-sensitive and prone to oxidation. Ensure

-mercaptoethanol is fresh. Protect reaction from light. -

Peak Tailing: The quinoxaline derivative contains a carboxylic acid. Ensure the mobile phase pH is acidic (pH ~2-3 with Formic/TFA) to suppress ionization and improve peak shape on C18.

-

Interfering Peaks: Pyruvate reacts with 3,4-DABA to form a product that elutes earlier than Neu5Ac. Ensure the gradient starts low (5-10% B) to resolve these.

References

-

Hara, S., et al. (1989). "Fluorometric determination of alpha-keto acids with 3,4-diaminobenzoic acid and other ortho-diamines." Analytica Chimica Acta. Link (Seminal work on the reaction mechanism).

-

Ishida, J., et al. (1992). "High-performance liquid chromatographic determination of N-acetylneuraminic acid in human serum." Journal of Chromatography B. Link (Detailed HPLC conditions for sialic acid).

-

Reading University Repository. (2022). "Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid." CentAUR. Link (Modern application and synthesis of standards).

-

Sigma-Aldrich. "Sialic Acid Analysis: DMB vs. Enzymatic Methods." Technical Article. Link (Comparison of derivatization reagents).

Sources

Application Note: High-Performance Analysis of O-Acetylated Sialic Acids using 3,4-Diaminobenzoate (3,4-DABA)

[1]

Executive Summary

Objective: To provide a robust, cost-effective, and sensitive protocol for the speciation and quantification of O-acetylated sialic acids (Sias) in biological samples using 3,4-Diaminobenzoate (3,4-DABA).

Significance: Sialic acids (e.g., Neu5Ac, Neu5Gc) are critical mediators of cell-cell interaction and immune regulation.[1] O-acetylation at positions C4, C7, C8, or C9 dramatically alters these functions, influencing viral entry (e.g., Influenza C, Coronaviruses), tumor immunology, and biotherapeutic half-life.[1] Standard acid hydrolysis often destroys these labile ester modifications.[2][1] This guide details a "soft" derivatization workflow using 3,4-DABA, a cost-effective alternative to the gold-standard DMB (1,2-diamino-4,5-methylenedioxybenzene), optimized to preserve O-acetyl groups while ensuring high-sensitivity fluorescence or LC-MS detection.[2][1]

Part 1: Scientific Principle & Mechanism[1][3]

The Challenge of O-Acetylation

O-acetylated sialic acids are chemically fragile.[2] The ester groups, particularly at C7, C8, and C9, are highly labile and prone to:

-

Hydrolysis: Loss of the acetyl group under strong acid or high heat.[2]

-

Migration: Spontaneous movement of the acetyl group (e.g., C7

C9) under neutral/basic pH, complicating structural assignment.[1]

The 3,4-DABA Solution

This compound acts as a nucleophilic derivatizing agent that targets the

Mechanism:

-

Nucleophilic Attack: The diamine groups of 3,4-DABA attack the C2 ketone of the sialic acid.[2]

-

Condensation: Water is eliminated, closing the ring to form a quinoxalinone structure.[1]

-

Result: A stable, hydrophobic tag that enhances retention on C18 columns and provides a strong chromophore/fluorophore.[1]

Reaction Pathway Diagram[3][4]

Caption: The condensation reaction between Sialic Acid and 3,4-DABA forms a stable fluorescent quinoxalinone derivative.[2]

Part 2: Materials & Reagents[1][5][6][7]

Reagents

| Reagent | Grade/Specification | Function |

| 3,4-Diaminobenzoic Acid | HPLC Grade (>98%) | Derivatizing agent.[2][3][4] |

| Acetic Acid (Glacial) | LC-MS Grade | Mild hydrolysis & reaction solvent. |

| 2-Mercaptoethanol | Reagent Grade | Reducing agent (prevents oxidation of reagent).[2][3] |

| Sodium Hydrosulfite | Reagent Grade | Reducing agent.[2][1][3] |

| Sialic Acid Standards | Neu5Ac, Neu5Gc, bovine submaxillary mucin (BSM) | Reference standards (BSM is rich in O-acetylated Sias).[1][3][5] |

Equipment

Part 3: Experimental Protocol

Phase 1: Mild Acid Release (Critical Step)

Standard strong acid hydrolysis (e.g., 0.1N H2SO4, 80°C) destroys O-acetyl groups.[1] We use a mild acetic acid method.[1]

-

Sample Prep: Aliquot biological sample (e.g., 50 µg glycoprotein or 10 µL serum) into a screw-cap vial.

-

Hydrolysis: Add 2.0 M Acetic Acid to a final volume of 200 µL.

-

Incubation: Incubate at 80°C for 3 hours .

-

Note: This condition is a "sweet spot" that releases Sias from glycoconjugates while retaining the majority of O-acetyl esters.[2]

-

-

Termination: Cool on ice immediately.

-

Clarification: Centrifuge at 14,000 x g for 10 min. Transfer supernatant to a new vial.

-

Drying: Dry the supernatant in a vacuum concentrator (SpeedVac) at low heat (<30°C). Do not overheat.

Phase 2: 3,4-DABA Derivatization[1][2]

-

Reagent Preparation (Freshly made):

-

Reaction:

-

Incubation: Incubate at 50°C for 2.5 hours in the dark.

-

Why 50°C? Higher temperatures (used in standard DABA assays) promote de-O-acetylation. 50°C is sufficient for the reaction while preserving the ester groups.[2]

-

-

Quenching: Stop the reaction by adding 400 µL of ice-cold water or mobile phase A.

Phase 3: HPLC/UHPLC Separation

The hydrophobic 3,4-DABA tag allows separation of O-acetylated isomers on a C18 column.[2]

Part 4: Workflow Visualization

Caption: Step-by-step workflow for the mild release and derivatization of O-acetylated sialic acids using 3,4-DABA.

Part 5: Data Analysis & Troubleshooting

Expected Chromatographic Profile

The elution order on a C18 column is generally driven by hydrophobicity.[2] O-acetylation increases hydrophobicity.[2]

| Elution Order | Analyte | Relative Retention |

| 1 | Neu5Gc (Parent) | Early |

| 2 | Neu5Ac (Parent) | Early-Mid |

| 3 | Neu5,9Ac | Mid |

| 4 | Neu5,7Ac | Mid-Late |

| 5 | Neu5,7,9Ac | Late |

| 6 | Neu5,8,9Ac | Late |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal for O-Acetyl Peaks | Hydrolysis too harsh. | Reduce hydrolysis temp to 70°C or time to 2h. Ensure Acetic Acid is used, not HCl. |

| Peak Splitting | Migration of O-acetyl groups.[2][3] | Analyze samples immediately after derivatization.[2][1][3] Keep autosampler at 4°C. |

| High Background | Oxidized reagent.[2][1][3] | Prepare 3,4-DABA fresh. Ensure Sodium Hydrosulfite is active. |

| Unknown Peaks | Reagent impurities.[2][1][3] | Run a "Reagent Blank" (no sample) to identify system peaks.[2][3] |

Part 6: References

-

Varki, A., et al. (2025).[1] Sialic Acids and O-Acetylation: Biological Functions and Analytical Challenges. NCBI Bookshelf.[2][1] Available at: [Link]

-

Hara, S., et al. (1989).[1] Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography. Analytical Biochemistry.[2][1][6] Available at: [Link]

-

Hao, C., et al. (2019).[1] Analysis of O-Acetylated sialic acids in dried blood spots.[2] Analytical Chemistry.[2][1][7][6][8] Available at: [Link]

-

Li, X., et al. (2020).[1][8] LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues.[2][8] Analytical Methods.[2][1][7][6][5][8][9] Available at: [Link]

-

Klein, A., et al. (2021).[1] Explorations in a galaxy of sialic acids: a review of sensing horizons. Sensors & Diagnostics.[2][1][10] Available at: [Link]

Sources

- 1. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorescent Dye Wavelength Index [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved ESI-MS Sensitivity via an Imidazolium Tag (DAPMI-ITag) for Precise Sialic Acid Detection in Human Serum and CMAH-Null Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Explorations in a galaxy of sialic acids: a review of sensing horizons, motivated by emerging biomedical and nutritional relevance - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00023C [pubs.rsc.org]

sample preparation techniques for 3,4-Diaminobenzoate-based assays

Application Note: High-Sensitivity Fluorometric Profiling of

Executive Summary & Mechanistic Grounding

The quantification of

This guide focuses on the This compound (3,4-DABA) derivatization platform. Unlike generic colorimetric methods, this assay relies on the condensation of the ortho-diamine moiety of 3,4-DABA with the 1,2-dicarbonyl core of

The "Ortho-Diamine" Trap Mechanism: The reaction is acid-catalyzed. The nucleophilic amine groups on the 3,4-DABA ring attack the ketone and carboxylic carbonyls of the analyte, forming a stable heterocyclic ring. This transformation serves two purposes:

-

Chromophore Creation: Converts non-fluorescent metabolites into high-quantum-yield fluorophores.

-

Stabilization: Locks labile

-keto acids into stable structures, preventing spontaneous decarboxylation during analysis.

Pre-Analytical Considerations (Sample Matrix)

Critical Warning:

Plasma & Serum

-

The Trap: Traditional acid precipitation (e.g., Perchloric Acid/PCA) is often cited but dangerous here. PCA can induce coprecipitation of keto acids or acid-catalyzed degradation if not neutralized immediately.

-

The Solution: Methanol Deproteinization .[1][2][3] Methanol denatures enzymes immediately while keeping keto acids soluble. It also facilitates the subsequent drying step.

Urine[2][4]

-

The Trap: High salt content and variable pH can inhibit the derivatization reaction.

-

The Solution: Urine must be diluted (1:10) and pH-adjusted to < 2.0 prior to derivatization to ensure the protonation state favors the nucleophilic attack.

Tissue Homogenates

-

The Trap: High lipid content can interfere with the reverse-phase column.

-

The Solution: A liquid-liquid extraction (LLE) post-derivatization (using Ethyl Acetate) is often necessary to remove lipids and excess unreacted reagent.

Reagent Preparation & Workflow Visualization

Reagent Setup

-

Derivatization Reagent (50 mM): Dissolve 3,4-Diaminobenzoic acid in 1.0 M HCl.

-

Note: The HCl maintains the amine groups in a protonated state for storage but provides the necessary acidic environment for the reaction. Prepare fresh weekly and store in amber glass (light sensitive).

-

-

Internal Standard (IS):

-Ketocaproic acid (synthetic analogue) or stable-isotope labeled pyruvate. Do not skip this.

Mechanistic Workflow Diagram

Caption: Step-by-step sample processing workflow from matrix isolation to fluorometric detection.

Detailed Experimental Protocols

Protocol A: Plasma Sample Preparation

-

Collection: Collect blood into heparinized tubes. Centrifuge immediately (2,000 x g, 10 min, 4°C) to separate plasma.

-

Why: EDTA can interfere with certain downstream metal-dependent stability factors; Heparin is preferred.

-

-

Spiking: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (50 µM

-Ketocaproic acid). -

Crash: Add 300 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.

-

Clearance: Incubate at -20°C for 20 minutes to complete precipitation. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the supernatant to a light-protected reaction vial.

Protocol B: The Derivatization Reaction

-

Reaction Mix: To the 200 µL supernatant, add 200 µL of 3,4-DABA Reagent (50 mM in 1.0 M HCl).

-

Incubation: Seal the vial tightly (screw cap with PTFE septum). Heat at 80°C for 45 minutes in a dry block heater.

-

Critical Control: Do not exceed 100°C. Higher temperatures cause degradation of the 3,4-DABA reagent, leading to "ghost peaks" in the chromatogram.

-

-

Quench/Cool: Cool the samples on ice for 5 minutes.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Why PTFE? Nylon filters can bind the hydrophobic quinoxalinone derivatives, causing signal loss.

-

Analytical Validation (HPLC Conditions)

The separation of these derivatives requires a reversed-phase approach.[4][5] The quinoxalinone ring is moderately hydrophobic.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence: Ex 350 nm / Em 410 nm |

| Gradient | 0-5 min: 10% B (Isocratic hold for polar keto acids)5-20 min: 10% |

Data Integrity Check:

-

Blank: Inject a reagent blank (Methanol + 3,4-DABA heated). You will see a large peak at the solvent front (excess reagent). Ensure no interfering peaks appear in the retention window of pyruvate (~8-10 min).

-

Linearity: The assay should be linear from 0.1 µM to 100 µM.

Troubleshooting & Self-Validation

Issue 1: Low Recovery of Internal Standard

-

Cause: Incomplete protein precipitation or adsorption to plasticware.

-

Fix: Switch to "Low-Bind" Eppendorf tubes. Ensure the Methanol:Plasma ratio is at least 3:1.

Issue 2: "Ghost" Peaks in Blank

-

Cause: Impure 3,4-DABA reagent or oxidation.

-

Fix: Recrystallize 3,4-DABA if the powder is brown (it should be off-white). Prepare reagent fresh daily.

Issue 3: Peak Tailing

-

Cause: Secondary interactions between the amine on the quinoxalinone and silanols on the column.

-

Fix: Ensure Mobile Phase A pH is acidic (< 3.5) to suppress silanol ionization.

Chemical Pathway Diagram

Caption: Acid-catalyzed condensation mechanism forming the fluorescent quinoxalinone core.

References

-

Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection. Source: National Institutes of Health (PubMed) / Anal Chim Acta. Context: Establishes the foundational chemistry of diamino-benzene derivatives for keto acid detection.

-

Measurement of alpha-keto acids in plasma using an amino acid analyzer. Source: National Institutes of Health (PubMed). Context: Validates the use of Methanol for deproteinization to prevent keto acid loss compared to perchloric acid.[3]

-

Synthesis of [13C6]3,4-diaminobenzoic acid as a Precursor for Stable Isotope Labeled Benzimidazoles. Source: University of Southern Mississippi. Context: Describes the synthesis and stability of 3,4-DABA derivatives, relevant for internal standard creation.

-

Assay Interference by Chemical Reactivity. Source: NCBI Bookshelf (Assay Guidance Manual). Context: Provides guidelines on identifying false positives and chemical interference in fluorescence assays.

Sources

- 1. youtube.com [youtube.com]

- 2. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: 3,4-Diaminobenzoate as a Chromophore in Colorimetric Assays

[1]

Executive Summary

This application note details the use of 3,4-Diaminobenzoate (3,4-DABA) as a robust chromogenic reagent for the detection and quantification of

While often utilized for its fluorometric properties, 3,4-DABA serves as a powerful UV-Vis chromophore, offering a cost-effective, label-free detection modality for metabolic profiling and glycoprotein analysis. This guide provides optimized protocols for spectrophotometric quantification, ensuring high reproducibility and interference rejection.

Scientific Mechanism: The Quinoxaline Condensation

The core principle of this assay is the acid-catalyzed condensation of an ortho-diamine (3,4-DABA) with an

Reaction Pathway

When 3,4-diaminobenzoic acid reacts with an

-

Reactants: this compound (Nucleophile) +

-Keto Acid (Electrophile). -

Intermediate: Schiff base formation.

-

Product: 2-substituted-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

This quinoxaline ring system acts as the chromophore , exhibiting a distinct absorbance maximum (

Reaction Diagram

Figure 1: Reaction mechanism of 3,4-DABA with

Application Areas

| Application | Target Analyte | Clinical/Research Relevance |

| Glycobiology | Sialic Acid (Free & Bound) | Biomarker for inflammation, cancer metastasis, and glycoprotein stability (biologics). |

| Metabolomics | Pyruvate | Key indicator of glycolysis rate and mitochondrial function. |

| Microbiology | Bacterial Metabolites | Identification of bacterial strains producing specific |

| Quality Control | Biotherapeutic Glycans | Monitoring sialylation levels in recombinant antibodies (mAbs). |

Experimental Protocols

Protocol A: Determination of Total Sialic Acid

This protocol is optimized for measuring sialic acid released from glycoproteins or serum.

Reagents Required:

-

3,4-DABA Solution: 1.4 M 3,4-Diaminobenzoic acid in 2 M HCl. (Prepare fresh; store in dark).

-

Hydrolysis Buffer: 0.1 M H₂SO₄ (for releasing bound sialic acids).

-

Standard: N-Acetylneuraminic acid (Neu5Ac) stock (1 mM).

Step-by-Step Workflow:

-

Sample Preparation (Hydrolysis):

-

Mix 100 µL of sample (glycoprotein/serum) with 100 µL of 0.1 M H₂SO₄.

-

Incubate at 80°C for 1 hour to release bound sialic acids.

-

Note: Skip this step if measuring free sialic acid.

-

-

Derivatization:

-

Add 100 µL of the hydrolyzed sample (or standard) to a glass vial.

-

Add 100 µL of 3,4-DABA Solution .

-

Seal tightly to prevent evaporation.

-

Incubate at 60°C for 45 minutes . (Higher temperatures may increase hexose interference).

-

-

Quenching & Stabilization:

-

Cool the reaction to room temperature (RT).

-

Add 1.0 mL of dilute NaOH or Tris-buffer (pH 8.5) to stabilize the chromophore (optional, depending on specific derivative stability; acidic read is standard for DABA).

-

Standard Method: Read directly in acidic solution or dilute with 2.0 mL of water.

-

-

Measurement:

-

Transfer to a UV-transparent cuvette (quartz or UV-plastic).

-

Measure Absorbance at 340 nm (Reference: Reagent Blank).

-

Protocol B: Rapid Pyruvate Quantification

Pyruvate reacts faster than sialic acid due to less steric hindrance.

-

Reaction: Mix 50 µL Sample + 50 µL 3,4-DABA (0.5 M in 1 M HCl).

-

Incubation: 10 minutes at 100°C .

-

Detection: Measure Absorbance at 338–342 nm .

Data Analysis & Validation

Calculation

Calculate the concentration using the Beer-Lambert Law or a standard curve.

Interference Management

Hexoses (Glucose, Galactose) can interfere if present in high excess (>100x).

-

Correction: Hexose derivatives typically absorb at lower wavelengths (<300 nm) or have lower extinction coefficients at 340 nm.

-

Optimization: Keep incubation temperature at 60°C for sialic acid to minimize hexose degradation.

Method Validation Table

| Parameter | Specification | Notes |

| Linearity | 10 µM – 2 mM | Dependent on pathlength (1 cm). |

| Detection Limit | ~2–5 µM | Lower than enzymatic assays (colorimetric). |

| Precision (CV) | < 3.5% | Intra-assay variability. |

| Stability | > 24 Hours | Chromophore is stable in dark/acid. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Absorbance | Oxidized DABA reagent | Use fresh DABA; solution should be pale yellow/clear, not dark brown. |

| Low Sensitivity | Incomplete hydrolysis | Ensure 80°C/1h hydrolysis step for bound sialic acids. |

| Precipitation | Protein crashing | Deproteinize samples (TCA precipitation) before adding DABA if analyzing serum. |

| Non-Linear Standard Curve | Saturation of detector | Dilute samples if Abs > 1.5 AU. |

References

-

Hess, H. H., & Rolde, E. (1964). Fluorometric Assay of Sialic Acid in Brain Gangliosides. Journal of Biological Chemistry. Link

- Foundational paper establishing the reaction of diamines with sialic acid.

-

Hara, S., et al. (1989).

-Keto Acids in Serum and Urine by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Chromatography B. Link- Validates the reaction mechanism with -keto acids.

-

Yasaka, Y., et al. (2024).[1] A Ratiometric Fluorescence Method Based on PCN-224-DABA for the Detection of Se(IV) and Fe(III).[2][3] Molecules. Link

- Demonstrates the integration of 3,4-DABA into MOFs and its optical properties.

-

Sigma-Aldrich. (2023). Product Specification: 3,4-Diaminobenzoic acid.[1][3][4][5][6][7] Link

- Source for chemical properties and purity standards.

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. A Ratiometric Fluorescence Method Based on PCN-224-DABA for the Detection of Se(IV) and Fe(III) [mdpi.com]

- 3. A Ratiometric Fluorescence Method Based on PCN-224-DABA for the Detection of Se(IV) and Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]